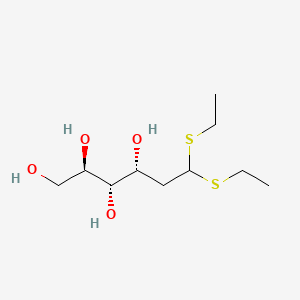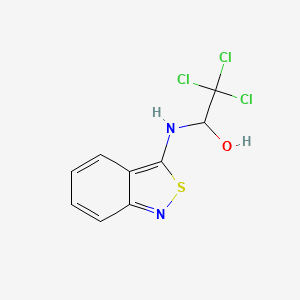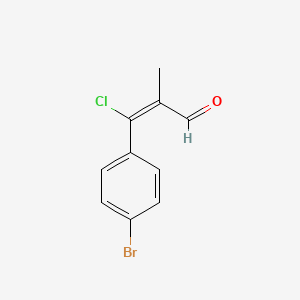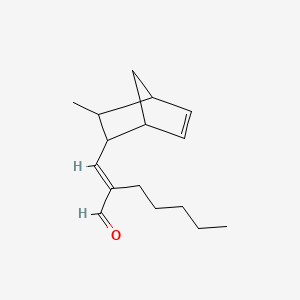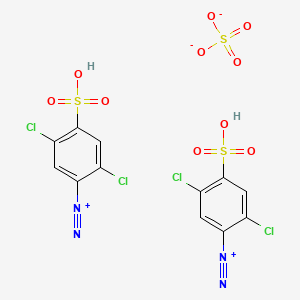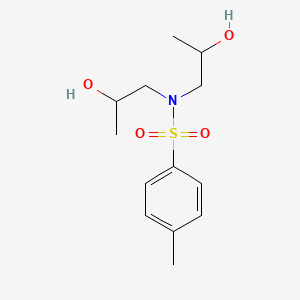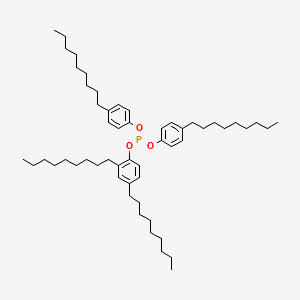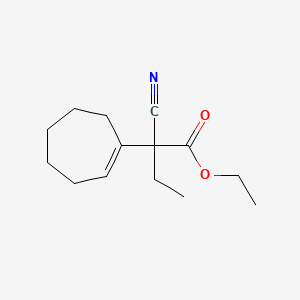
Antiamoebin
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Antiamoebin is a polypeptide of fungal origin known for its antimicrobial and protozoan properties. It is a member of the peptaibol family, which consists of short, cationic, and membrane-active peptides. This compound has garnered attention due to its unique structure and biological activities.
准备方法
Synthetic Routes and Reaction Conditions: Antiamoebin can be synthesized through solid-phase peptide synthesis (SPPS), a method that allows for the stepwise construction of the peptide chain on a solid support. The process involves the sequential addition of amino acids, with protection and deprotection steps to ensure the correct sequence. The reaction conditions typically include the use of coupling reagents like N,N'-dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS), along with organic solvents such as dimethylformamide (DMF) and dichloromethane (DCM).
Industrial Production Methods: Industrial production of this compound involves scaling up the SPPS process. This requires specialized equipment to handle larger quantities of reagents and solvents, as well as stringent quality control measures to ensure the purity and consistency of the final product. The process may also involve the use of automated peptide synthesizers to increase efficiency and reduce human error.
化学反应分析
Types of Reactions: Antiamoebin undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are crucial for modifying its structure and enhancing its biological activity.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide (H2O2) and conditions like acidic or basic environments are used to introduce oxygen atoms into the molecule.
Reduction: Reducing agents like sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are employed to reduce specific functional groups.
Substitution: Nucleophilic substitution reactions are carried out using reagents like alkyl halides and strong bases.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of this compound. These derivatives can exhibit different biological activities and properties compared to the parent compound.
科学研究应用
Antiamoebin has a wide range of applications in scientific research, including:
Chemistry: It is used as a model compound to study peptide synthesis and modification techniques.
Biology: this compound is employed in research on antimicrobial and antiprotozoal agents, helping to understand the mechanisms of action and resistance.
Medicine: Its antimicrobial properties make it a potential candidate for developing new antibiotics and antiparasitic drugs.
Industry: this compound is used in the development of bioactive coatings and materials with antimicrobial properties.
作用机制
Antiamoebin exerts its effects by interacting with cell membranes, leading to membrane disruption and cell death. The compound forms a helical structure that inserts into the lipid bilayer, causing pore formation and ion leakage. The molecular targets include membrane phospholipids and proteins, and the pathways involved are related to membrane integrity and ion homeostasis.
相似化合物的比较
Antiamoebin is compared with other peptaibol family members such as alamethicin and zervamicin. While all three compounds share a similar helical structure and membrane-active properties, this compound is unique in its specific amino acid sequence and biological activity. Alamethicin and zervamicin have different ion transport mechanisms and antimicrobial spectra, highlighting the uniqueness of this compound.
Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?
属性
CAS 编号 |
12692-85-2 |
|---|---|
分子式 |
C80H123N17O20 |
分子量 |
1642.9 g/mol |
IUPAC 名称 |
2-[[(4S)-1-[2-[2-[[2-[[2-[[(2R)-2-[[2-[2-[2-[(2-acetamido-3-phenylpropanoyl)-methylamino]propanoyl-methylamino]propanoyl-methylamino]acetyl]amino]-2-methylbutanoyl]amino]acetyl]amino]-4-methylpentanoyl]-methylamino]propanoyl-methylamino]acetyl]-4-hydroxypyrrolidine-2-carbonyl]amino]-N-[(2R)-1-[(4S)-4-hydroxy-2-[[1-[2-[[(2S)-1-hydroxy-3-phenylpropan-2-yl]carbamoyl]pyrrolidin-1-yl]-1-oxopropan-2-yl]-methylcarbamoyl]pyrrolidin-1-yl]-2-methyl-1-oxobutan-2-yl]pentanediamide |
InChI |
InChI=1S/C80H123N17O20/c1-18-79(10,87-65(104)43-89(12)70(109)47(5)91(14)72(111)49(7)93(16)75(114)59(83-51(9)99)37-53-29-24-21-25-30-53)77(116)82-40-64(103)85-58(35-46(3)4)74(113)92(15)48(6)71(110)90(13)44-66(105)96-41-55(100)38-61(96)69(108)86-57(32-33-63(81)102)67(106)88-80(11,19-2)78(117)97-42-56(101)39-62(97)76(115)94(17)50(8)73(112)95-34-26-31-60(95)68(107)84-54(45-98)36-52-27-22-20-23-28-52/h20-25,27-30,46-50,54-62,98,100-101H,18-19,26,31-45H2,1-17H3,(H2,81,102)(H,82,116)(H,83,99)(H,84,107)(H,85,103)(H,86,108)(H,87,104)(H,88,106)/t47?,48?,49?,50?,54-,55-,56-,57?,58?,59?,60?,61?,62?,79+,80+/m0/s1 |
InChI 键 |
FCYOXUYVFGLPLR-FZVORYHSSA-N |
手性 SMILES |
CC[C@](C)(C(=O)NCC(=O)NC(CC(C)C)C(=O)N(C)C(C)C(=O)N(C)CC(=O)N1C[C@H](CC1C(=O)NC(CCC(=O)N)C(=O)N[C@](C)(CC)C(=O)N2C[C@H](CC2C(=O)N(C)C(C)C(=O)N3CCCC3C(=O)N[C@@H](CC4=CC=CC=C4)CO)O)O)NC(=O)CN(C)C(=O)C(C)N(C)C(=O)C(C)N(C)C(=O)C(CC5=CC=CC=C5)NC(=O)C |
规范 SMILES |
CCC(C)(C(=O)NCC(=O)NC(CC(C)C)C(=O)N(C)C(C)C(=O)N(C)CC(=O)N1CC(CC1C(=O)NC(CCC(=O)N)C(=O)NC(C)(CC)C(=O)N2CC(CC2C(=O)N(C)C(C)C(=O)N3CCCC3C(=O)NC(CC4=CC=CC=C4)CO)O)O)NC(=O)CN(C)C(=O)C(C)N(C)C(=O)C(C)N(C)C(=O)C(CC5=CC=CC=C5)NC(=O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


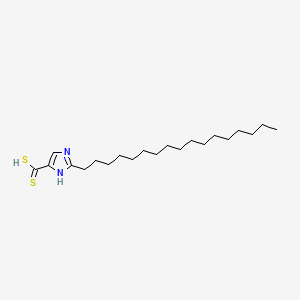
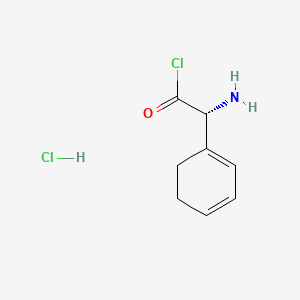
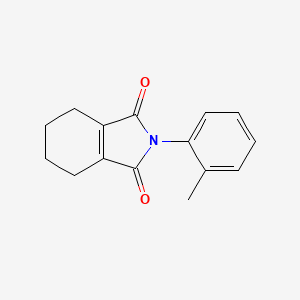
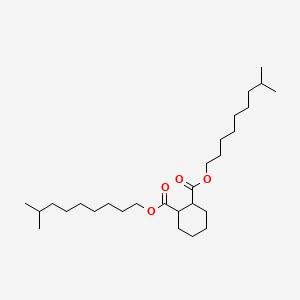
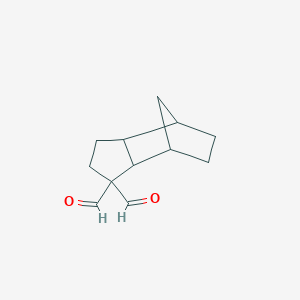
![2,2'-[[2-Methyl-1-(1-methylethyl)propyl]imino]bisethanol](/img/structure/B15178455.png)
